molecular formula C25H40N7O19P3S B1197952 Succinyl-coenzyme A CAS No. 604-98-8

Succinyl-coenzyme A

Cat. No. B1197952
CAS RN: 604-98-8
M. Wt: 867.6 g/mol
InChI Key: VNOYUJKHFWYWIR-ITIYDSSPSA-N
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Description

Succinyl-CoA is a thioester of succinic acid and coenzyme A . It is an important intermediate in the citric acid cycle, where it is synthesized from α-ketoglutarate by α-ketoglutarate dehydrogenase through decarboxylation . During the process, coenzyme A is added .


Synthesis Analysis

Succinyl-CoA is formed by α-ketoglutarate dehydrogenase by the decarboxylation of α-ketoglutarate . It is also formed from propionyl CoA during the β-oxidation of odd-chain fatty acids . A method for the synthesis of succinyl coenzyme A (succinyl CoA) by addition of succinic anhydride to CoA in the presence of a weak base has been proposed .


Molecular Structure Analysis

The molecular structure of Succinyl-CoA is complex, with a systematic IUPAC name of (9R)-1-[(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14,19-pentaoxo-2,4,6-trioxa-18-thia-11,15-diaza-3λ5,5λ5-diphosphadocosan-22-oic acid .


Chemical Reactions Analysis

Succinyl-CoA is converted into succinate through the hydrolytic release of coenzyme A by succinyl-CoA synthetase (succinate thiokinase) . Another fate of succinyl-CoA is porphyrin synthesis, where succinyl-CoA and glycine are combined by ALA synthase to form δ-aminolevulinic acid (dALA) .


Physical And Chemical Properties Analysis

Succinyl-CoA has a chemical formula of C25H40N7O19P3S and a molar mass of 867.608 . It is an intermediate in the citric acid cycle and is formed by α-ketoglutarate dehydrogenase by the decarboxylation of α-ketoglutarate .

Scientific Research Applications

  • Inborn Metabolic Disorders : Succinyl-CoA has been studied in the context of neonatal lactic acidosis with methylmalonic aciduria, which involves mutations in genes like SUCLG1 that encode for subunits of Succinyl-CoA ligase. This enzyme catalyzes the conversion of Succinyl-CoA to succinate, and mutations can lead to metabolic disorders (Sakamoto et al., 2011).

  • Vitamin B12 Metabolism : Research has been conducted on the effect of vitamin B12 deprivation on in vivo levels of coenzyme A intermediates like Succinyl-CoA. Vitamin B12 is a coenzyme in the conversion of methylmalonyl-CoA to Succinyl-CoA, and deprivation can impact Succinyl-CoA levels (Frenkel et al., 1974).

  • Mitochondrial Dysfunction and ATP Production : Succinyl-CoA synthase is a mitochondrial matrix enzyme involved in ATP production from Succinyl-CoA. Mutations in related genes (SUCLA2) can lead to mitochondrial disorders, affecting cellular energy production (Nogueira et al., 2015).

  • Vitamin A Metabolism : The synthesis of coenzyme A esters of retinoic acid, intermediates in vitamin A metabolism, involves the use of Succinyl-CoA. This application is significant in understanding how vitamin A is processed in the body (Kutner et al., 1986).

  • Enzyme-Catalyzed Reactions : Succinyl-CoA is used as a substrate in studies of enzyme-catalyzed reactions like those involving adenosylcobalamin-dependent methylmalonyl-CoA mutase (Keep et al., 1993).

  • Krebs Cycle Enzymology : Studies on the properties and reactions of Succinyl-CoA synthetase provide insights into the Krebs cycle, an essential pathway for cellular respiration (Ramaley et al., 1967).

  • Protein Post-translational Modifications : Mutations in SUCLA2, a gene related to Succinyl-CoA ligase, can lead to protein hyper-succinylation, significantly impacting cellular functions and contributing to mitochondrial diseases (Gut et al., 2020).

Safety And Hazards

No special precautions are necessary if used correctly. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition .

Future Directions

Succinyl-CoA plays a vital role in all three domains of life. Its thioesters are key intermediates in many metabolic and biosynthetic pathways . Abnormal SCS activities are associated with diabetes and neurodegenerative diseases . Future research directions could focus on these areas.

properties

IUPAC Name

4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N7O19P3S/c1-25(2,20(38)23(39)28-6-5-14(33)27-7-8-55-16(36)4-3-15(34)35)10-48-54(45,46)51-53(43,44)47-9-13-19(50-52(40,41)42)18(37)24(49-13)32-12-31-17-21(26)29-11-30-22(17)32/h11-13,18-20,24,37-38H,3-10H2,1-2H3,(H,27,33)(H,28,39)(H,34,35)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t13-,18-,19-,20+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOYUJKHFWYWIR-ITIYDSSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N7O19P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40975809
Record name S-Succinoylcoenzyme A
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Molecular Weight

867.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Succinyl-CoA
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Succinyl-coenzyme A

CAS RN

604-98-8
Record name Succinyl CoA
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Record name Succinyl-coenzyme A
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Record name Succinyl-Coenzyme A
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Record name S-Succinoylcoenzyme A
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Record name S-(hydrogen succinyl)coenzyme A
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Record name SUCCINYL COENZYME A
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Record name Succinyl-CoA
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URL http://www.hmdb.ca/metabolites/HMDB0001022
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,180
Citations
EJ Simon, D Shemin - Journal of the American Chemical Society, 1953 - ACS Publications
… At 0 the succinyl coenzyme A is stable at pH 7-7.5 for several hours, at … succinyl coenzyme A after the complete hydrolysis of any unreacted succinic anhydride. Succinyl coenzyme A …
Number of citations: 153 pubs.acs.org
JT Beatty, H Gest - Archives of Microbiology, 1981 - Springer
Pathways of succinyl-Coenzyme A (succinyl-CoA) formation in various photosynthetic bacteria were investigated through several approaches, including determination of activity levels …
Number of citations: 127 link.springer.com
WW Miller, JH Richards - Journal of the American Chemical …, 1969 - ACS Publications
… methylmalonyl coenzyme A to succinyl coenzyme A catalyzed by methylmalonyl coenzyme … methylmalonyl coenzyme A or to yield succinyl coenzyme A. The implications of these results …
Number of citations: 78 pubs.acs.org
KD Gibson, WG Laver, A Neuberger - Biochemical Journal, 1958 - ncbi.nlm.nih.gov
… Shemin & Wittenberg (1951) suggested that it might be succinyl-coenzyme A (succinyl-CoA) … largely restored and it appears that succinylcoenzyme A is indeed the reactive derivative of …
Number of citations: 303 www.ncbi.nlm.nih.gov
WA Bridger, WA Millen, PD Boyer - Biochemistry, 1968 - ACS Publications
… Succinyl coenzyme A synthetase provides an excellent example of a phenomenon termed substrate synergism. This refers to acceleration by a substrate or substrates of a reaction …
Number of citations: 132 pubs.acs.org
C Studart-Guimaraes, A Fait, A Nunes-Nesi… - Plant …, 2007 - academic.oup.com
Increasing experimental evidence suggests that the tricarboxylic acid cycle in plants is of greater importance in illuminated photosynthetic tissues than previously thought. In this study, …
Number of citations: 178 academic.oup.com
M Schürmann, JH Wübbeler, J Grote… - Journal of …, 2011 - Am Soc Microbiol
The sucCD gene of Advenella mimigardefordensis strain DPN7 T encodes a succinyl coenzyme A (succinyl-CoA) synthetase homologue (EC 6.2.1.4 or EC 6.2.1.5) that recognizes, in …
Number of citations: 35 journals.asm.org
WA Bridger, WT Wolodko, W Henning… - Biochemical Society …, 1987 - europepmc.org
Succinyl-CoA synthetase is made up of two kinds of subunits, designated alpha and beta. The enzyme from Escherichia coli is an alpha 2 beta 2 tetramer (mol. mass. 142 kDa), …
Number of citations: 36 europepmc.org
C Leitzmann, JY Wu, PD Boyer - Biochemistry, 1970 - ACS Publications
Claus Leitzmann, t Jang-Yen Wu, and PD Boyer abstract: Succinyl coenzyme A synthetase from Escherichia coli (mol wt ca. 146,000), both phosphorylated or non-phosphorylated, was …
Number of citations: 52 pubs.acs.org
C Campbell, C Fingleton, MS Zeden, E Bueno… - MBio, 2021 - Am Soc Microbiol
… In the present study, we report that mutations in the succinyl coenzyme A (succinyl-CoA) synthetase genes, sucC and sucD, lead to increased susceptibility to β-lactam antibiotics in …
Number of citations: 13 journals.asm.org

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